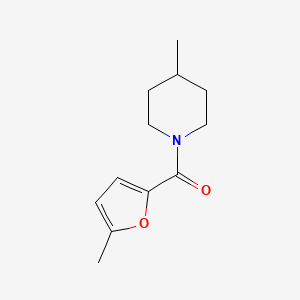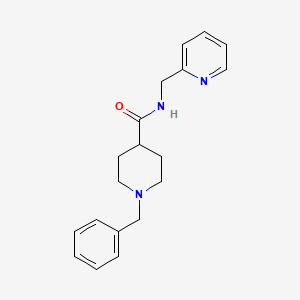
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as BPNM, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. BPNM is a selective sigma-1 receptor antagonist, which means it binds to and blocks the activity of the sigma-1 receptor. Sigma-1 receptors are involved in a wide range of physiological processes, including pain perception, cognition, and neuroprotection. BPNM has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Mecanismo De Acción
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a selective sigma-1 receptor antagonist, which means it binds to and blocks the activity of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a wide range of physiological processes, including pain perception, cognition, and neuroprotection. By blocking the activity of the sigma-1 receptor, this compound can modulate these processes and potentially treat a wide range of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects suggest that this compound could have potential applications in the treatment of a wide range of neurological disorders and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which means that high concentrations are required to achieve significant effects. This can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential applications in the treatment of neuropathic pain and other inflammatory conditions. This compound has been shown to have anti-nociceptive and anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent in these areas.
Métodos De Síntesis
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with 2-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a high yield of pure this compound.
Aplicaciones Científicas De Investigación
1-benzyl-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as well as anti-nociceptive effects in models of neuropathic pain. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. These findings suggest that this compound could have potential applications in the treatment of a wide range of neurological disorders and inflammatory conditions.
Propiedades
IUPAC Name |
1-benzyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-18-8-4-5-11-20-18)17-9-12-22(13-10-17)15-16-6-2-1-3-7-16/h1-8,11,17H,9-10,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBNNGWDYHXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)
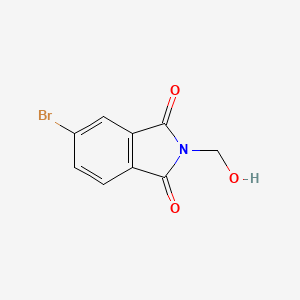
![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5004808.png)
![N'-[(2-methoxyphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5004818.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-(1-methylbutyl)-4,6-pyrimidinediol](/img/structure/B5004844.png)
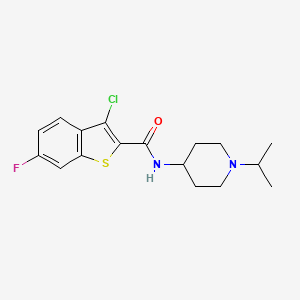
![1-benzothiophene-2,3-dione 2-[(4-iodophenyl)hydrazone]](/img/structure/B5004859.png)
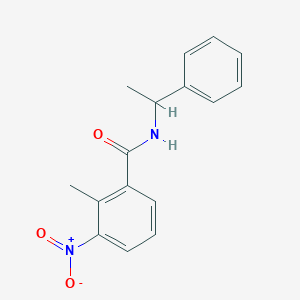
![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004876.png)
![dimethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)
